Hongzhou Xie,
Linbo Wu,
Bo-Geng Li,
Philippe Dubois
PMID: 30433770
DOI:
10.1021/acs.biomac.8b01495
Abstract
Poly(ethylene 2,5-furandicarboxylate) (PEF) is a biobased polyester characterized by high gas barrier properties as well as high tensile modulus and strength, but poor toughness. Toughening PEF without sacrificing its modulus, strength and gas barrier performance is a great challenge for PEF modification. In this study, high molecular weight random poly(ethylene- co-1,5-pentylene 2,5-furandicarboxylate)s (PEPeFs) were synthesized via melt copolycondensation of 2,5-furandicarboxylic acid (FDCA), ethylene glycol (EG) and 1,5-pentanediol (PeDO), a cheap, biobased and commercially available odd-carbon comonomer. The synthesized PEPeFs were characterized and assessed with intrinsic viscosity, ATR-FTIR,
H NMR, DSC, TGA and tensile, impact and O
permeation test. Mayo-Lewis equation with "reactivity ratio" of 3.78 for PeDO and 0.75 for EG could be used as an empirical equation to correlate the copolyester composition (ϕ
) with monomer composition. PEPeFs proved nearly amorphous copolyesters having excellent thermal stability. Brittle-ductile transition was achieved at ϕ
as low as 9 mol %. Increasing ϕ
led to increase in elongation at break and notch impact strength and decrease in T
, O
barrier performance and tensile modulus and strength. However, in comparison with PEF, PEF-rich PEPeFs (ϕ
9-47%) not only showed greatly improved elongation at break (29-265% vs 4%) and enhanced impact strength (2.2-3.9 kJ/m
) but also retained very high Young's modulus (2.8-3.3 vs 3.3 GPa) and yielding strength (72-83 vs 82 MPa). Particularly, when compared with bottle-grade PET, PE
Pe
F possesses equal T
(ca. 75 °C) and comparable elongation at break (ca. 115%), but greatly improved yielding strength (83 MPa) and O
gas barrier property (4.8 times). As modified PEF materials possessing superior thermo-mechanical and O
gas barrier properties, these integrally biobased copolyesters may find practical applications in eco-packaging and other fields.
Jiayue He,
Kefeng Huang,
Kevin J Barnett,
Siddarth H Krishna,
David M Alonso,
Zachary J Brentzel,
Samuel P Burt,
Theodore Walker,
Williams F Banholzer,
Christos T Maravelias,
Ive Hermans,
James A Dumesic,
George W Huber
PMID: 28678237
DOI:
10.1039/c7fd00036g
Abstract
Catalytic strategies for the synthesis of 1,5-pentanediol (PDO) with 69% yield from hemicellulose and the synthesis of 1,6-hexanediol (HDO) with 28% yield from cellulose are presented. Fractionation of lignocellulosic biomass (white birch wood chips) in gamma-valerolactone (GVL)/H
O generates a pure cellulose solid and a liquid stream containing hemicellulose and lignin, which is further dehydrated to furfural with 85% yield. Furfural is converted to PDO with sequential dehydration, hydration, ring-opening tautomerization, and hydrogenation reactions. Acid-catalyzed cellulose dehydration in tetrahydrofuran (THF)/H
O produces a mixture of levoglucosenone (LGO) and 5-hydroxymethylfurfural (HMF), which are converted with hydrogen to tetrahydrofuran-dimethanol (THFDM). HDO is then obtained from hydrogenolysis of THFDM. Techno-economic analysis demonstrates that this approach can produce HDO and PDO at a minimum selling price of $4090 per ton.
Zachary J Brentzel,
Kevin J Barnett,
Kefeng Huang,
Christos T Maravelias,
James A Dumesic,
George W Huber
PMID: 28277620
DOI:
10.1002/cssc.201700178
Abstract
A process for the synthesis of 1,5-pentanediol (1,5-PD) with 84 % yield from furfural is developed, utilizing dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. Although this process has more reaction steps than the traditional direct hydrogenolysis of tetrahydrofurfuryl alcohol (THFA), techno-economic analyses demonstrate that this process is the economically preferred route for the synthesis of biorenewable 1,5-PD. 2-Hydroxytetrahydropyran (2-HY-THP) is the key reaction pathway intermediate that allows for a decrease in the minimum selling price of 1,5-PD. The reactivity of 2-HY-THP is 80 times greater than that of THFA over a bimetallic hydrogenolysis catalyst. This enhanced reactivity is a result of the ring-opening tautomerization to 5-hydoxyvaleraldehyde and subsequent hydrogenation to 1,5-PD.
Hanne Evenbratt,
Lars Nordstierna,
Marica B Ericson,
Sven Engström
PMID: 24060205
DOI:
10.1021/la402732a
Abstract
The phase behavior of 1-glyceryl monoleyl ether (GME) in mixtures of water and the solvents 1,5-pentanediol (POL) or N-methyl-2-pyrrolidone (NMP) was investigated by ocular inspection, polarization microscopy, and small-angle X-ray diffraction (SAXD). Phase diagrams were constructed based on analyses of more than 200 samples prepared using the two different solvents at 20 °C. The inverse hexagonal phase formed by GME in excess of water was transformed into the cubic and sponge phase with the increasing amount of each solvent. Particularly POL allowed for the formation of an extended sponge phase area in the phase diagram, comprising up to 70% POL-water mixture. The phase behavior using NMP was found to be similar to the earlier investigated solvent propylene glycol. The extended sponge phase for the POL system was attributed to POLs strong surface/interfacial activity with the potential to stabilize the polar/apolar interface of the sponge phase. The cubic and sponge phases formed using POL were further studied by NMR in order to measure the partitioning of POL between the lipid and aqueous domains of the phases. The domain partition coefficient K (lipid domain/aqueous domain) for POL in cubic and sponge phases was found to be 0.78 ± 0.14 and constant for the two phases.
Mengxia Li,
Guangyi Li,
Ning Li,
Aiqin Wang,
Wenjun Dong,
Xiaodong Wang,
Yu Cong
PMID: 24382493
DOI:
10.1039/c3cc48236g
Abstract
For the first time, Mo modified Rh/SiO2 was found to be an effective catalyst for the aqueous phase selective hydrogenation of levulinic acid to 1,4-pentanediol. Over such a catalyst, high levulinic acid conversion (100%) and 1,4-pentanediol yield (70%) can be achieved at low temperature (353 K).
Hanne Evenbratt,
Charlotte Jonsson,
Jan Faergemann,
Sven Engström,
Marica B Ericson
PMID: 23727140
DOI:
10.1016/j.ijpharm.2013.05.047
Abstract
We demonstrate a rapidly formed cubic liquid crystalline phase, i.e. typically 1g cubic phase in less than 1 min confirmed by X-ray diffraction, consisting of an ether lipid, 1-glyceryl monooleyl ether (GME), an aprotic solvent (propylene glycol or pentane-1,5-diol) and water. The efficacy of the cubic formulation was tested in vivo by administrating formulations containing 3% (w/w) of the HCl salts of δ-aminolevulinic acid (ALA) or methylaminolevulinate (MAL) to hairless mice. The endogenous formation of protoporphyrin IX (PpIX) was monitored spectrophotometrically as a marker for cellular uptake of active compound. As reference, a commercial product containing 16% (w/w) MAL in an oil-in-water emulsion (Metvix(®)), and a cubic phase based on an ester lipid (glyceryl monooleate, GMO), previously shown to facilitate topical delivery of both ALA and MAL, were applied. It was found that in general the cubic phases gave rise to higher fluorescence levels than the mice exposed to the commercial product. The instantly formed cubic formulations based on GME demonstrated the same efficiency as the GMO based formulations. The results imply that instantly formed cubic formulations opens up new opportunities, particularly for transdermal drug delivery of substances subject to stability problems in, e.g. aqueous environments.
Keisuke Yoshida,
Takashi Shigeta,
Takumi Furuta,
Takeo Kawabata
PMID: 22669359
DOI:
10.1039/c2cc32525j
Abstract
Highly chemo- and regioselective acylation of 2-aminopentane-1,5-diol derivatives has been achieved by organocatalysis. An acyl group can be chemoselectively introduced onto the sterically hindered secondary hydroxy group in the presence of the primary one by virtue of the molecular recognition event of the catalyst.
David M Hunsicker,
Brian C Dauphinais,
Sean P Mc Ilrath,
Nicholas J Robertson
PMID: 22173989
DOI:
10.1002/marc.201100653
Abstract
The Milstein catalyst has proven to be highly effective for the conversion of alcohols to esters, as well as alcohols and amines to amides and polyamides. We have recently found that the catalyst's range can be extended to very efficient in vacuo dehydrogenation polymerization of α,ω-diols to generate polyesters. The gaseous hydrogen byproduct that is produced is easily removed to drive the equilibrium toward product, which leads to the formation of high molecular weight polymer (M(n) up to 145,000 g mol(-1)). This optimized methodology works well to polymerize diols with a spacer of six carbons or more. Diols with fewer carbons are cyclized to lactone; the dividing point is the dehydrogenation of 1,5-pentanediol, which leads to a mixture of polyester and lactone. Reported herein is the synthesis and characterization of five aliphatic polyesters prepared via this novel dehydrogenation polymerization approach.
Jian Wang,
Chenyi Li,
Yusong Zou,
Yajun Yan
PMID: 32719126
DOI:
10.1073/pnas.2003032117
Abstract
Amino acids are naturally occurring and structurally diverse metabolites in biological system, whose potentials for chemical expansion, however, have not been fully explored. Here, we devise a metabolic platform capable of producing industrially important C3-C5 diols from amino acids. The presented platform combines the natural catabolism of charged amino acids with a catalytically efficient and thermodynamically favorable diol formation pathway, created by expanding the substrate scope of the carboxylic acid reductase toward noncognate ω-hydroxylic acids. Using the established platform as gateways, seven different diol-convertible amino acids are converted to diols including 1,3-propanediol, 1,4-butanediol, and 1,5-pentanediol. Particularly, we afford to optimize the production of 1,4-butanediol and demonstrate the de novo production of 1,5-pentanediol from glucose, with titers reaching 1.41 and 0.97 g l
, respectively. Our work presents a metabolic platform that enriches the pathway repertoire for nonnatural diols with feedstock flexibility to both sugar and protein hydrolysates.
Wenjie Xu,
Haifeng Wang,
Xiaohui Liu,
Jiawen Ren,
Yanqin Wang,
Guanzhong Lu
PMID: 21347475
DOI:
10.1039/c0cc05775d
Abstract
A new strategy was developed for the direct conversion of furfural to 1,5-pentanediol by the hydrogenolysis of the furan ring under mild conditions based on Pt/Co(2)AlO(4) catalyst. This is the first report of the direct catalytic conversion of furfural to 1,5-pentanediol with high yield.